molecular formula C7H3BrCl2N2 B13149498 2-Bromo-6,7-dichloro-1H-benzimidazole

2-Bromo-6,7-dichloro-1H-benzimidazole

Cat. No.: B13149498
M. Wt: 265.92 g/mol
InChI Key: FPGWNDCBQSPQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6,7-dichloro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bicyclic aromatic system with bromine at the 2-position and chlorine atoms at the 6- and 7-positions. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing nature of halogens and their positions on the aromatic ring .

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

2-bromo-4,5-dichloro-1H-benzimidazole

InChI

InChI=1S/C7H3BrCl2N2/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,(H,11,12)

InChI Key

FPGWNDCBQSPQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Bromination and Chlorination of Benzimidazole Derivatives

A common approach to synthesize 2-bromo-6,7-dichloro-1H-benzimidazole involves the electrophilic aromatic substitution of a benzimidazole core that already contains chlorine substituents at positions 6 and 7. The key steps include:

  • Starting Material: Benzimidazole or its derivatives, often chlorinated at the 6 and 7 positions.
  • Reagents: Bromine (Br₂) in the presence of a suitable solvent such as acetic acid or dichloromethane.
  • Reaction Conditions: Controlled temperature, typically between 0°C to room temperature, to prevent over-bromination or side reactions.

Reaction Scheme:

Benzimidazole derivative (with chlorines at 6,7) + Br₂ → 2-bromo-6,7-dichlorobenzimidazole

This electrophilic substitution proceeds via the aromatic ring, with the halogen electrophile attacking the activated positions, facilitated by the electron-donating nature of the imidazole nitrogen.

Cyclization of o-Phenylenediamine Derivatives

Another route involves cyclization of appropriately substituted o-phenylenediamines, which are halogenated prior to cyclization:

  • Step 1: Halogenation of o-phenylenediamine to introduce chlorine atoms at desired positions.
  • Step 2: Cyclization with carbonyl compounds (e.g., formic acid derivatives or aldehydes) under acidic or basic conditions to form the benzimidazole core.
  • Step 3: Subsequent halogenation at the 2-position via electrophilic substitution with bromine.

This method is advantageous for regioselectivity and allows for better control over substitution patterns.

Key Research Findings and Patents

Patent WO2001077083A1 (2001)

This patent describes a process for preparing substituted benzimidazole compounds, including halogenated derivatives. The process involves:

  • Reacting 5,6-dichlorobenzimidazol-2-one with phosphorus oxybromide (POBr₃) to produce 2-bromo-5,6-dichlorobenzimidazole.
  • The reaction proceeds via halogenation of the carbonyl compound, followed by cyclization, and halogen substitution at the 2-position.

Reaction Data:

Step Reagents Conditions Product
1 Phosphorus oxybromide Reflux 2-bromo-5,6-dichlorobenzimidazole
2 Halogenation Controlled temperature 2-bromo-6,7-dichlorobenzimidazole

This method emphasizes the use of phosphorus oxybromide for selective bromination at the 2-position of dichlorobenzimidazole.

Synthesis via Cyclization of o-Phenylenediamine

Research indicates that cyclization of 4,5-dichloro-o-phenylenediamine with cyanogen bromide yields intermediates that can be further halogenated to produce the target compound. This pathway involves:

  • Formation of 2-amino-5,6-dichlorobenzimidazole.
  • Diazotization and subsequent bromination to introduce bromine at the 2-position.

This approach allows for regioselective halogenation and is adaptable for large-scale synthesis.

Reaction Pathways and Chemical Transformations

Reaction Type Reagents Conditions Outcome
Electrophilic aromatic substitution Bromine, acetic acid 0°C to room temperature Bromination at the 2-position
Cyclization o-Phenylenediamine derivatives Acidic or basic medium Benzimidazole core formation
Halogenation N-Halosuccinimides or Br₂ Controlled temperature Chlorination at positions 6 and 7

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Direct Bromination of Benzimidazole Benzimidazole derivatives Bromine, acetic acid 0°C to RT Simple, straightforward Over-bromination risk
Cyclization of o-Phenylenediamine o-Phenylenediamine derivatives Cyanogen bromide, halogenating agents Reflux Regioselectivity Multi-step process
Halogenation of Dichlorobenzimidazole 5,6-Dichlorobenzimidazole Phosphorus oxybromide Reflux Selective bromination Requires prior synthesis of dichlorobenzimidazole

Research Findings and Optimization Strategies

  • Selectivity: Use of phosphorus oxybromide enhances selectivity for bromination at the 2-position, minimizing side reactions.
  • Yield Improvement: Cyclization followed by halogenation offers higher regioselectivity and yields, particularly when starting from well-characterized intermediates.
  • Scale-up Potential: Industrial methods favor halogenation of chlorinated precursors due to better control over reaction conditions and purification.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dichloro-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzimidazole derivatives, while oxidation reactions can produce benzimidazole N-oxides.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
The primary application of 2-Bromo-6,7-dichloro-1H-benzimidazole lies in its antiviral activity, specifically against human cytomegalovirus (HCMV). Research indicates that this compound acts as a selective inhibitor of HCMV by interfering with the viral DNA polymerase function. It effectively blocks the maturation cleavage of high-molecular-weight DNA during viral replication, thereby significantly reducing HCMV replication in vitro.

Mechanism of Action
The compound binds to the active site of viral DNA polymerase, inhibiting its activity. This mechanism is crucial for developing antiviral therapies targeting not only HCMV but potentially other viruses as well. The binding affinity to viral proteins involved in DNA replication is a key factor in its antiviral efficacy .

Research Findings
Studies have demonstrated the compound's ability to disrupt normal cellular processes by interfering with DNA replication and transcription in human cells. Furthermore, environmental factors such as co-administered medications and variations in patient immune status can influence its effectiveness against HCMV.

Synthesis and Derivatives

Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using 4,5-dichloro-o-phenylenediamine and carbonyl di-imidazole. This method allows for the production of various derivatives that may exhibit enhanced biological activities or improved pharmacological profiles .

Related Compounds
Several structurally similar compounds have been identified that share similar mechanisms of action against HCMV. For instance:

Compound Name Structure Characteristics Unique Properties
2-Bromo-5,6-dichloro-1H-benzimidazoleBromine at position 2; chlorine at positions 5 and 6Effective against HCMV; similar mechanism of action
2-Chloro-5-bromo-1H-benzimidazoleChlorine at position 2; bromine at position 5May exhibit different biological activity patterns
5-Bromo-6-chloro-1H-benzimidazoleBromine at position 5; chlorine at position 6Potentially different pharmacological effects

These derivatives illustrate how variations in halogen placement can significantly affect biological activities and interactions with viral targets.

Broader Biological Activities

Beyond its antiviral applications, research indicates that benzimidazole derivatives, including this compound, may exhibit a range of biological activities such as:

  • Antibacterial Activity: Some studies suggest potential antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity: The structural characteristics of benzimidazoles contribute to their potential use in cancer therapies.
  • Other Pharmacological Effects: Antimycobacterial and antifungal activities have also been noted among related compounds.

Case Studies and Research Insights

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • A study published on novel anti-HCMV agents demonstrated that derivatives like GW275175X (a d-ribopyranosyl analog) showed promising antiviral activity comparable to the parent compound while addressing stability issues observed with earlier formulations .
  • Another investigation into the structure–activity relationships (SAR) of benzimidazole derivatives revealed significant insights into their mechanisms against various viral infections, emphasizing the importance of chemical modifications for enhancing bioactivity .

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dichloro-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Bromo-6,7-dichloro-1H-benzimidazole with structurally related benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Functional Groups
This compound C₇H₃BrCl₂N₂ ~287.37* Br (2), Cl (6,7) Bromine, Chlorine
5-Bromo-6,7-difluoro-2-Methyl-1H-benzimidazole C₈H₅BrF₂N₂ 247.04 Br (5), F (6,7), CH₃ (2) Bromine, Fluorine, Methyl
2-Bromo-5,6-dimethyl-1H-benzimidazole C₉H₉BrN₂ 225.09 Br (2), CH₃ (5,6) Bromine, Methyl

*Calculated based on molecular formula.

Key Observations :

  • Halogen vs. Alkyl Substituents: The dichloro and bromo groups in the target compound increase molecular weight and polarity compared to dimethyl or methyl/fluoro analogs.
  • Steric Effects : The 6,7-dichloro substitution creates significant steric hindrance, which may reduce reactivity in nucleophilic aromatic substitution compared to less hindered analogs like 2-bromo-5,6-dimethylbenzimidazole .
Chromatographic Behavior

The polar chloro and bromo groups in this compound suggest it would exhibit moderate retention on CSP1, similar to sulfones and ketosulfones with polar functional groups .

Biological Activity

2-Bromo-6,7-dichloro-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique substitution pattern. This compound has garnered attention for its biological activity, particularly in antiviral and anticancer applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The primary biological activity of this compound is its role as an inhibitor of human cytomegalovirus (HCMV) . It functions by blocking the maturation cleavage of high-molecular-weight DNA, thereby inhibiting viral replication. The compound interacts with viral DNA polymerase, preventing the synthesis of viral DNA and disrupting normal cellular processes .

Antiviral Activity

  • Target : Human Cytomegalovirus (HCMV)
  • Mechanism : Inhibition of viral DNA polymerase
  • Result : Significant reduction in HCMV replication

Anticancer Activity

Research has indicated that benzimidazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
This compoundHepG210.21
This compoundMCF-79.04
Standard Drug (Doxorubicin)MCF-74.17

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that this compound exhibited potent cytotoxicity with IC50 values comparable to established anticancer drugs like doxorubicin .
  • Mechanistic Insights : Another study demonstrated that this compound induces apoptosis in HepG2 cells by activating intrinsic apoptotic pathways and altering the expression of pro-apoptotic and anti-apoptotic markers. Specifically, it increased Bax levels while decreasing Bcl-2 levels .
  • Antimicrobial Properties : Beyond its antiviral and anticancer activities, benzimidazole derivatives have shown potential antimicrobial effects against various bacterial strains. However, specific data on the antimicrobial efficacy of this compound remains limited .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid in vivo metabolism, which may limit its clinical utility despite its potent biological activities. Factors such as patient immune status and concurrent medications can influence the compound's effectiveness.

Q & A

Q. What are the standard synthetic protocols for preparing 2-bromo-6,7-dichloro-1H-benzimidazole?

Methodological Answer: The synthesis typically involves cyclization reactions of substituted o-phenylenediamine precursors. Key steps include:

  • Halogenation : Sequential bromination and chlorination using reagents like N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (e.g., 0–5°C for bromination, 80°C for chlorination).
  • Cyclization : Acid-mediated (e.g., HCl/EtOH) or solvent-free thermal cyclization to form the benzimidazole core .
  • Purification : Column chromatography (e.g., EtOAc/hexane gradient) or recrystallization to isolate the product. Typical yields range from 65% to 75% depending on reaction optimization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FTIR : Confirm functional groups (e.g., C=N stretch at ~1610 cm⁻¹, C-Br at ~590 cm⁻¹, C-Cl at ~745 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear δ 7.3–8.4 ppm; absence of NH₂ protons confirms cyclization .
    • ¹³C NMR : Peaks for halogenated carbons (C-Br: ~110 ppm; C-Cl: ~125 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 303.15 for C₇H₄BrCl₂N₂) validate molecular weight .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/n space group, β = 98.3°) .

Q. What safety precautions are critical when handling halogenated benzimidazoles?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact with corrosive intermediates (e.g., SOCl₂) .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile halogens .
  • Waste Disposal : Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated benzimidazole derivatives?

Methodological Answer:

  • Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to accelerate cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .
  • Stoichiometry Control : Maintain a 1:1.2 molar ratio of diamine to halogenating agents to minimize side reactions .

Q. How can contradictions in biological activity data be resolved for structural analogs?

Methodological Answer:

  • Variable Isolation : Replicate assays under identical conditions (e.g., pH, temperature) to exclude environmental artifacts .
  • Structural Analysis : Compare X-ray/NMR data of analogs to identify steric/electronic differences impacting activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to halogen placement .

Example : A study on EGFR inhibitors found that bromine at position 2 increased binding affinity by 1.5 kcal/mol compared to chlorine, explaining activity discrepancies .

Q. What strategies validate the crystallographic purity of halogenated benzimidazoles?

Methodological Answer:

  • Single-Crystal XRD : Ensure R-factor < 0.06 and data-to-parameter ratio > 14 to confirm structural accuracy .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., ~260°C for stable crystals) to detect impurities .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts < 3.0 Å) to assess packing efficiency .

Q. How can iterative qualitative methods address data inconsistencies in structure-activity studies?

Methodological Answer:

  • Triangulation : Cross-validate HPLC purity data with NMR and MS results .
  • Iterative Refinement : Adjust synthetic protocols based on preliminary bioassay results (e.g., modifying halogen positions) .
  • Peer Debriefing : Engage collaborators to review spectral interpretations and statistical models .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and toxicity .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.